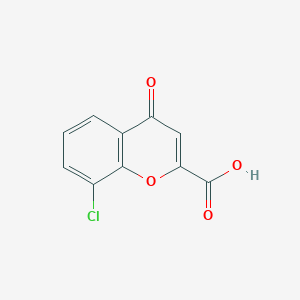

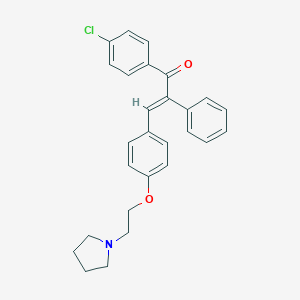

2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone, commonly known as CHP or Ketamine, is a widely used dissociative anesthetic drug. It was first synthesized in 1962 by Calvin L. Stevens, an American chemist. Since then, it has been used for various medical and research purposes due to its unique properties.

Wirkmechanismus

CHP works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is responsible for the transmission of pain signals in the brain. This results in a dissociative state, where the individual experiences a sense of detachment from their surroundings and a loss of sensory perception.

Biochemische Und Physiologische Effekte

CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to increase the levels of glutamate, an important neurotransmitter involved in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CHP in lab experiments is its ability to induce a dissociative state, which can be useful in studying the effects of sensory deprivation on the brain. However, CHP can also be difficult to work with due to its rapid onset and short duration of action.

Zukünftige Richtungen

There are several potential future directions for research involving CHP. One area of interest is its potential use in treating post-traumatic stress disorder (PTSD). Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of CHP use and to develop safer and more effective treatment protocols.

In conclusion, CHP is a unique and powerful drug with a variety of potential medical and research applications. While there are still many questions to be answered about its mechanisms of action and long-term effects, the promising results seen in early studies suggest that it may be a valuable tool in the treatment of various psychiatric disorders.

Synthesemethoden

The synthesis of CHP involves the condensation of 4-chlorobenzophenone with beta-nitropropane in the presence of a reducing agent such as iron powder. The resulting product is then reacted with pyrrolidine and sodium ethoxide to form CHP.

Wissenschaftliche Forschungsanwendungen

CHP has been extensively studied for its potential use in treating depression, anxiety, and chronic pain. It has also been used in research to better understand the mechanisms of addiction and drug abuse. CHP has shown promising results in treating treatment-resistant depression and suicidal ideation.

Eigenschaften

CAS-Nummer |

15272-64-7 |

|---|---|

Produktname |

2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone |

Molekularformel |

C27H26ClNO2 |

Molekulargewicht |

432 g/mol |

IUPAC-Name |

(E)-1-(4-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C27H26ClNO2/c28-24-12-10-23(11-13-24)27(30)26(22-6-2-1-3-7-22)20-21-8-14-25(15-9-21)31-19-18-29-16-4-5-17-29/h1-3,6-15,20H,4-5,16-19H2/b26-20+ |

InChI-Schlüssel |

HPRZSMVKWDADRP-LHLOQNFPSA-N |

Isomerische SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=C(C=C4)Cl |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)

![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)